molecular formula C21H21NO4 B2922776 (Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 904506-02-1

(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2922776
CAS No.: 904506-02-1
M. Wt: 351.402
InChI Key: FWVTXJYUQNEJEP-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetically designed small molecule that functions as a potent kinase inhibitor, with research indicating significant activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). The compound's core structure is based on a benzofuran-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The (Z)-benzylidene group at the 2-position is a critical pharmacophore that enables the molecule to act as an ATP-competitive inhibitor, binding directly to the kinase's active site. The morpholinomethyl substituent at the 7-position enhances solubility and influences the compound's pharmacokinetic profile, while the 6-hydroxy group contributes to key hydrogen bonding interactions critical for high-affinity binding. Its primary research value lies in the study of intracellular signaling pathways, particularly those governing the cell cycle and apoptosis, making it a valuable chemical probe for oncology research. Furthermore, its inhibition of GSK-3β positions it as a compound of interest for investigating neurodegenerative diseases such as Alzheimer's, where GSK-3β is implicated in tau hyperphosphorylation. Researchers utilize this compound to dissect the complex roles of specific CDK isoforms in cellular proliferation and to explore novel therapeutic strategies for cancer and other proliferation-related disorders.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-11-17(23)16(13-22-7-9-25-10-8-22)21-19(14)20(24)18(26-21)12-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVTXJYUQNEJEP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Structural Characteristics

The compound features a benzofuran nucleus with a benzylidene group and a morpholinomethyl substituent. Its molecular formula is C24H25N2O3C_{24}H_{25}N_{2}O_{3}, and it exhibits significant structural complexity that contributes to its biological properties.

2.1 Antioxidant Properties

Benzofuran derivatives, including this compound, have been studied for their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in mitigating cellular damage caused by reactive oxygen species (ROS) and has implications in various diseases, including cancer and neurodegenerative disorders .

2.2 Antimicrobial Activity

Research indicates that benzofuran derivatives possess antimicrobial properties against various bacterial and fungal strains. These compounds could potentially serve as lead structures for developing new antimicrobial agents .

2.3 Anticancer Effects

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, this compound has demonstrated significant cytotoxicity against several cancer cell lines, including non-small cell lung carcinoma (A549) and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals ,
AntimicrobialInhibition of bacterial and fungal growth ,
AnticancerInduction of apoptosis; inhibition of cell proliferation ,

3.1 Cytotoxicity Evaluation

In vitro studies have shown that this compound exhibits an IC50 value ranging from 0.49 to 47.02 µM against various cancer cell lines, indicating potent anticancer activity . The compound's effectiveness was further confirmed by assessing its impact on cell cycle progression and apoptosis induction.

3.2 Mechanistic Studies

Mechanistic investigations revealed that the compound affects the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect may contribute to its overall therapeutic potential in treating chronic inflammatory conditions alongside cancer .

4. Future Directions

The promising biological activities of this compound warrant further exploration into its pharmacological profiles and potential therapeutic applications. Future research should focus on:

  • In vivo studies to evaluate efficacy and safety.
  • Structure-activity relationship (SAR) analyses to optimize the compound for enhanced biological activity.
  • Mechanistic studies to elucidate specific pathways involved in its anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of the target compound with similar benzofuran-3(2H)-one derivatives:

Compound Name Substituents (Positions) Key Functional Groups Reference
(Z)-2-Benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one Benzylidene (2), Hydroxy (6), Methyl (4), Morpholinomethyl (7) Morpholine, Methyl
(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) 4-Hydroxy-3-methoxybenzylidene (2), Hydroxy (6) Methoxy, Hydroxy
(Z)-2-(2',4'-Dihydroxybenzylidene)-6-(dimethylamino)benzofuran-3(2H)-one (65) 2',4'-Dihydroxybenzylidene (2), Dimethylamino (6) Dimethylamino, Dihydroxy
(E)-6-(Benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one 4-Bromobenzylidene (2), Benzyloxy (6), Methyl (7) Bromo, Benzyloxy

Key Observations :

  • Morpholinomethyl vs. Methoxy/Dimethylamino: The morpholinomethyl group at position 7 improves aqueous solubility compared to methoxy or dimethylamino substituents, which rely on hydrogen bonding alone .
  • Benzylidene vs. Bromobenzylidene : Bromine substitution (e.g., in ) increases molecular weight and lipophilicity (logP), which may affect membrane permeability but reduce bioavailability due to higher SAS (Synthetic Accessibility Score) .

Physicochemical and Pharmacokinetic Properties

The table below summarizes comparative data on solubility, molecular weight, and bioactivity:

Compound Name Molecular Weight Solubility (mg/mL) logP Bioactivity (IC50, μM) Reference
This compound ~383.4 0.45 (predicted) 2.1 Not reported
(Z)-6x 283.06 0.32 1.8 Tyrosinase inhibition: 0.8
(Z)-65 298.11 0.28 2.3 Tyrosinase inhibition: 0.5
(E)-6-(Benzyloxy)-2-(4-bromo derivative) ~425.3 0.18 3.5 Anticancer: 12.4

Key Findings :

  • Solubility: The morpholinomethyl group in the target compound improves solubility (0.45 mg/mL predicted) compared to brominated (0.18 mg/mL) or methoxy-substituted analogs (0.32 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.